molecular formula C25H25N3O3S B11348508 2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide

2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B11348508
M. Wt: 447.6 g/mol
InChI Key: DOTOHVPFTWXFIG-UHFFFAOYSA-N
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Description

2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Methoxyphenoxyethyl Group: This step involves the reaction of the intermediate with 3-methoxyphenol to form the methoxyphenoxyethyl moiety.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the benzodiazole ring or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified benzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, modulating their activity. The methoxyphenoxyethyl and sulfanyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methyl-1-piperidinyl)ethanone
  • 2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide is unique due to its combination of a benzodiazole core with a methoxyphenoxyethyl and sulfanyl group. This combination provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and materials science research.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C25H25N3O3S/c1-27(19-9-4-3-5-10-19)24(29)18-28-23-14-7-6-13-22(23)26-25(28)32-16-15-31-21-12-8-11-20(17-21)30-2/h3-14,17H,15-16,18H2,1-2H3

InChI Key

DOTOHVPFTWXFIG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC(=C4)OC

Origin of Product

United States

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